2-(4-Methoxyphenyl)-2-phenylethanamine
Description
2-(4-Methoxyphenyl)-2-phenylethanamine is a substituted phenethylamine derivative characterized by a central ethanamine backbone with two aromatic substituents: a phenyl group and a 4-methoxyphenyl group. This structural configuration imparts unique physicochemical and pharmacological properties, distinguishing it from simpler phenethylamines like 2-phenylethanamine (PEA) .
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-2-phenylethanamine |
InChI |
InChI=1S/C15H17NO/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12/h2-10,15H,11,16H2,1H3 |
InChI Key |
RZIUXULLPNOGIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(CN)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-Methoxyphenyl)-2-phenylethanamine with structurally and functionally related compounds, emphasizing molecular features, synthesis, biological activity, and safety.
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Functional Analysis
This contrasts with tyramine (4-hydroxy substitution), which exhibits higher polarity and rapid metabolism .
Synthesis and Stability The synthesis of 2-(4-Methoxyphenyl)ethanamine (2b) via Raney Ni/KBH4 reduction achieved 95% yield, suggesting efficient routes for similar compounds . In contrast, 2-(4-Phenoxyphenyl)ethanamine requires specialized handling due to acute oral toxicity (H302) .
Pharmacological Implications PEA derivatives are associated with stimulant-like effects and are monitored in anti-doping controls . The dual aromaticity in this compound may confer unique receptor binding profiles, possibly mitigating rapid degradation seen in PEA.
Safety and Regulatory Considerations
- Compounds like 2-(4-Methoxyphenyl)-N-methylethanamine lack detailed safety data, while analogs such as 2-[4-(Phenylmethoxy)phenyl]-4-oxazolemethanamine exhibit acute toxicity (H302, H315) and require stringent lab precautions .
Preparation Methods
Reaction Mechanism and Conditions
The condensation of 4-methoxybenzaldehyde with nitromethane in the presence of ammonium acetate and glacial acetic acid forms 4-methoxy-β-nitrostyrene, a key intermediate. This Henry reaction proceeds via nucleophilic attack of the nitromethane enolate on the aldehyde carbonyl, followed by elimination of water. Optimal conditions require a molar ratio of 1:2.2–2.8 (aldehyde:nitromethane) and reflux in glacial acetic acid for 4–4.5 hours, achieving yields exceeding 87%.
Table 1: Optimization of Nitroalkene Condensation
| Parameter | Example 1 | Example 2 |
|---|---|---|
| 4-Methoxybenzaldehyde | 0.15 mol | 0.15 mol |
| Nitromethane | 0.33 mol | 0.45 mol |
| Reaction Time (h) | 4.5 | 4.0 |
| Yield (%) | 87.3 | 88.5 |
Crystallization from tetrahydrofuran (THF)/methanol yields yellow needles with a melting point of 85–87°C, confirming product purity.
Reduction of Nitroalkenes to Amines
Zinc-Mediated Reduction
The patented method employs activated zinc powder and hydrochloric acid to reduce 4-methoxy-β-nitrostyrene to the target amine. Activation of zinc with 10–30% HCl enhances reactivity by removing surface oxides, facilitating electron transfer. The reduction occurs in methanol under controlled temperatures (40–55°C), with a molar ratio of 1:16–20 (nitrostyrene:zinc). Post-reaction neutralization with saturated sodium bicarbonate and chloroform extraction isolates the amine, yielding 91–92% after distillation.
Table 2: Zinc Reduction Performance
Alternative Reducing Systems
Historical approaches utilized Al/Hg amalgam in aqueous methanol for nitro group reduction, but these methods suffer from lower yields (70–75%) and mercury toxicity. Modern protocols favor zinc/HCl due to operational simplicity and reduced environmental impact.
Process Optimization and Industrial Scalability
Temperature Control and Reaction Kinetics
Maintaining the reaction at 40–50°C during the initial reduction phase prevents undesired side reactions, while a subsequent increase to 52–55°C accelerates completion. Kinetic studies suggest the reduction follows pseudo-first-order behavior, with activation energy minimized by zinc’s high surface area.
Solvent and Workup Considerations
Methanol serves as both solvent and proton donor, stabilizing intermediates during reduction. Post-reaction extraction with chloroform and washing with saturated NaCl ensures removal of ionic byproducts. Anhydrous sodium sulfate drying and vacuum distillation (86–88°C at 3–5 mmHg) yield the amine as a colorless liquid.
Comparative Analysis of Methodologies
The zinc/HCl reduction protocol outperforms traditional methods in yield (91–92% vs. 70–75%), reaction time (4.5 h vs. 12–24 h), and safety profile. Key advantages include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
